6-isobutylpyrimidine-2,4(1H,3H)-dione

Catalog No.
S15831988
CAS No.
M.F
C8H12N2O2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-isobutylpyrimidine-2,4(1H,3H)-dione

Product Name

6-isobutylpyrimidine-2,4(1H,3H)-dione

IUPAC Name

6-(2-methylpropyl)-1H-pyrimidine-2,4-dione

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C8H12N2O2/c1-5(2)3-6-4-7(11)10-8(12)9-6/h4-5H,3H2,1-2H3,(H2,9,10,11,12)

InChI Key

VYASQHCIMSCHQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=O)NC(=O)N1

6-isobutylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound characterized by a pyrimidine ring substituted with an isobutyl group and two carbonyl groups at positions 2 and 4. Its molecular formula is C9H12N2O2C_9H_{12}N_2O_2, and it has a molecular weight of approximately 168.20 g/mol. The compound exhibits a unique structure that influences its chemical reactivity and biological properties, making it a subject of interest in various fields including medicinal chemistry and biochemistry.

  • Oxidation: The compound can be oxidized to form pyrimidine N-oxides using oxidizing agents such as hydrogen peroxide or peracids under mild conditions.
  • Reduction: Reduction reactions can yield dihydropyrimidine derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring. Nucleophiles such as amines or thiols can react in the presence of bases like sodium hydroxide.

Major Products Formed

  • Oxidation: Pyrimidine N-oxides.
  • Reduction: Dihydropyrimidine derivatives.
  • Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Research indicates that 6-isobutylpyrimidine-2,4(1H,3H)-dione may possess significant biological activities. It has been investigated for its potential antimicrobial and antiviral properties, as well as its anti-inflammatory effects. The compound may interact with specific molecular targets in biological systems, potentially inhibiting enzymes involved in inflammatory pathways. Such interactions suggest its utility in therapeutic applications, particularly in drug development aimed at treating inflammatory diseases or infections.

The synthesis of 6-isobutylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of isobutylamine with a suitable pyrimidine derivative, such as 2,4-dioxo-1,2,3,4-tetrahydropyrimidine. This reaction is generally carried out in organic solvents like ethanol or methanol at elevated temperatures to ensure optimal yield.

Industrial Production Methods

On an industrial scale, continuous flow processes may be employed to enhance yield and purity. Automated reactors allow for precise control over reaction parameters such as temperature and pressure. Purification techniques like recrystallization or chromatography are commonly used to isolate the final product from reaction mixtures.

6-isobutylpyrimidine-2,4(1H,3H)-dione has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for its bioactive properties that could lead to new antimicrobial or antiviral agents.
  • Medicine: Explored for therapeutic effects including anti-inflammatory and anticancer activities.
  • Industry: Utilized in developing specialty chemicals and materials such as pharmaceuticals and agrochemicals.

The interactions of 6-isobutylpyrimidine-2,4(1H,3H)-dione with specific molecular targets have been studied to elucidate its mechanism of action. For instance, it may inhibit certain enzymes involved in metabolic pathways, impacting cellular processes related to inflammation and disease progression. Understanding these interactions is crucial for developing more effective therapeutic agents based on this compound.

Several compounds share structural similarities with 6-isobutylpyrimidine-2,4(1H,3H)-dione:

Compound NameStructural FeatureUnique Aspect
6-methylpyrimidine-2,4(1H,3H)-dioneMethyl group instead of isobutylLess lipophilic than the isobutyl derivative
6-ethylpyrimidine-2,4(1H,3H)-dioneEthyl group instead of isobutylModerate lipophilicity
6-propylpyrimidine-2,4(1H,3H)-dionePropyl group instead of isobutylSimilar reactivity but different lipophilicity

Uniqueness

The presence of the isobutyl group in 6-isobutylpyrimidine-2,4(1H,3H)-dione enhances its lipophilicity compared to other similar compounds. This property may improve its ability to interact with lipid membranes or hydrophobic regions within proteins, making it particularly valuable for specific applications where such characteristics are advantageous.

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

168.089877630 g/mol

Monoisotopic Mass

168.089877630 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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